molecular formula C8H9ClN2S B3024524 (2-Chloro-4-methylphenyl)thiourea CAS No. 57005-14-8

(2-Chloro-4-methylphenyl)thiourea

Cat. No.: B3024524
CAS No.: 57005-14-8
M. Wt: 200.69 g/mol
InChI Key: GNNRBIUCWVOVQD-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H9ClN2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound features a thiourea group (NH-C=S-NH) attached to a 2-chloro-4-methylphenyl ring, making it a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

(2-Chloro-4-methylphenyl)thiourea is a type of thiourea derivative . Thiourea derivatives have been found to exhibit a broad spectrum of pharmacological properties, including anti-urease activity . They have been reported to inhibit the enzyme urease, which is involved in the hydrolysis of urea .

Mode of Action

It is known that thiourea derivatives can interact with their targets through various binding modes . They have multiple binding sites, making them flexible ligands for complexation with transition metals . This interaction can lead to changes in the activity of the target enzyme.

Biochemical Pathways

Thiourea derivatives have been found to affect various biochemical pathways. For instance, they have been reported to inhibit the enzyme urease, which plays a crucial role in the urea cycle . The inhibition of this enzyme can disrupt the urea cycle, leading to downstream effects on nitrogen metabolism.

Result of Action

The inhibition of urease by this compound can lead to significant molecular and cellular effects. For instance, it can disrupt the normal functioning of the urea cycle, affecting the body’s ability to metabolize and excrete nitrogen . This can potentially lead to the accumulation of toxic levels of ammonia in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Moreover, the presence of other substances, such as metal ions, can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methylphenyl)thiourea typically involves the reaction of 2-chloro-4-methylaniline with thiocarbamide (thiourea) under acidic conditions. The reaction proceeds as follows:

  • Dissolve 2-chloro-4-methylaniline in a suitable solvent such as ethanol.
  • Add thiocarbamide to the solution.
  • Introduce an acid catalyst, such as hydrochloric acid, to facilitate the reaction.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors and automated systems to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of large quantities of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylthiourea derivatives.

Scientific Research Applications

(2-Chloro-4-methylphenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and coordination compounds.

    Medicine: Research has shown that thiourea derivatives possess antibacterial, antioxidant, anticancer, and anti-inflammatory properties, making them potential candidates for drug development.

    Industry: The compound is used in the production of dyes, elastomers, and other materials due to its reactivity and stability.

Comparison with Similar Compounds

    1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds share the thiourea core structure but have different substituents, leading to varied biological and chemical properties.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring in addition to the thiourea group, offering unique reactivity and applications.

Uniqueness: (2-Chloro-4-methylphenyl)thiourea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-chloro-4-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNRBIUCWVOVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394914
Record name N-(2-Chloro-4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57005-14-8
Record name NSC523949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chloro-4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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